Parasin I TFA -

Parasin I TFA

Catalog Number: EVT-242955
CAS Number:
Molecular Formula: C₈₂H₁₅₄N₃₄O₂₄.C₂HF₃O₂
Molecular Weight: 2114.33
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Parasin I (TFA) is a 19-amino acid histone H2A-derived peptide isolated from the skin of the catfish, and shows antimicrobial activity.
Overview

Parasin I Trifluoroacetic Acid is an antimicrobial peptide derived from histone H2A, primarily isolated from the skin of catfish. This peptide exhibits significant antimicrobial properties, making it a subject of interest in various scientific fields, including microbiology and pharmacology. The compound's full amino acid sequence has been confirmed through amino acid analysis, which is crucial for understanding its biological activity and potential applications in medicine .

Source

Parasin I is sourced from the mucous layer of wounded catfish skin, where it plays a vital role in the innate immune response against pathogens. The isolation and characterization of this peptide have been documented in several studies, highlighting its potential as a natural antimicrobial agent .

Classification

Parasin I falls under the category of antimicrobial peptides, which are small proteins that exhibit broad-spectrum activity against bacteria, fungi, and viruses. These peptides are characterized by their ability to disrupt microbial membranes, leading to cell death. The classification of Parasin I as a histone-derived peptide further emphasizes its unique structure and function within the immune system .

Synthesis Analysis

The synthesis of Parasin I typically involves solid-phase peptide synthesis techniques. This method allows for the stepwise assembly of amino acids on a solid support, facilitating the formation of the desired peptide sequence.

Methods

  1. Solid-Phase Peptide Synthesis: The process begins with the attachment of a protected amino acid to a resin. Subsequent amino acids are added one at a time through coupling reactions.
  2. Deprotection Steps: After each coupling, protective groups are removed to expose reactive sites for further additions.
  3. Cleavage: Once the peptide chain is fully assembled, it is cleaved from the resin using trifluoroacetic acid, which also removes protective groups simultaneously.

Technical Details

The synthesis may involve various coupling agents and solvents to facilitate reactions and purify the final product. Commonly used solvents include dimethylformamide and dichloromethane, while coupling agents can include 1-hydroxybenzotriazole or N,N'-diisopropylcarbodiimide .

Molecular Structure Analysis

Parasin I consists of a specific sequence of amino acids that contribute to its antimicrobial properties. The molecular structure includes a series of charged and hydrophobic residues that facilitate interaction with microbial membranes.

Structure Data

  • Molecular Formula: C₁₈H₃₁N₄O₅S
  • Molecular Weight: Approximately 393.54 g/mol
  • Amino Acid Sequence: The complete sequence has been established through analysis methods such as Edman degradation .
Chemical Reactions Analysis

Parasin I undergoes various chemical reactions during its synthesis and when interacting with microbial cells.

Reactions

  1. Coupling Reactions: These are essential during the synthesis phase where amino acids are linked together.
  2. Membrane Disruption: Upon contact with bacterial membranes, Parasin I can insert itself into lipid bilayers, leading to pore formation and subsequent cell lysis.

Technical Details

The interactions between Parasin I and microbial membranes are influenced by factors such as pH and ionic strength, which can affect its efficacy as an antimicrobial agent .

Mechanism of Action

The mechanism by which Parasin I exerts its antimicrobial effects involves several key processes:

  1. Membrane Interaction: The peptide interacts with negatively charged components of bacterial membranes.
  2. Pore Formation: It disrupts membrane integrity by forming pores that lead to ion leakage and cell death.
  3. Cellular Uptake: Parasin I can penetrate cells and interfere with intracellular processes, potentially inhibiting growth or leading to apoptosis in susceptible organisms .

Data on Efficacy

Studies have shown that Parasin I exhibits potent activity against various strains of bacteria, including both Gram-positive and Gram-negative species. Its effectiveness can vary based on concentration and exposure time .

Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of Parasin I is crucial for its application in scientific research.

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents like dimethyl sulfoxide.

Chemical Properties

  • Stability: Generally stable under acidic conditions but may degrade under prolonged exposure to high temperatures or alkaline environments.
  • pKa Values: Relevant for understanding its ionization state at different pH levels, influencing its interaction with biological membranes.

Relevant analyses indicate that the stability and solubility characteristics make Parasin I suitable for formulation in pharmaceutical applications .

Applications

Parasin I has several promising applications in scientific research:

  1. Antimicrobial Agent: Its primary use is as an antimicrobial agent in clinical settings to combat infections caused by resistant strains.
  2. Research Tool: Used in studies investigating membrane dynamics and cellular responses to antimicrobial peptides.
  3. Pharmaceutical Development: Potential for development into new therapeutic agents targeting bacterial infections or as preservatives in food products due to its natural origin .
Discovery and Evolutionary Origins of Parasin I

Histone H2A-Derived Antimicrobial Peptides in Vertebrate Immune Systems

Parasin I epitomizes a class of bioactive peptides evolutionarily derived from host histone proteins. These peptides arise through proteolytic cleavage of the N-terminal region of histone H2A, a component of nucleosomal DNA packaging complexes. The N-terminal domain of histone H2A is enriched in cationic residues (lysine and arginine), enabling electrostatic interactions with negatively charged microbial membranes [1] [3]. This structural feature is conserved across vertebrates, suggesting an ancient mechanism of immune defense repurposing nuclear proteins for extracellular protection.

In catfish (Parasilurus asotus), parasin I is a 19-amino acid peptide (sequence: Lys-Gly-Arg-Gly-Lys-Gln-Gly-Gly-Lys-Val-Arg-Ala-Lys-Ala-Lys-Thr-Arg-Ser-Ser) identical to residues 1–19 of buforin I, a toad-derived H2A fragment [3] [8]. Unlike canonical histones involved in chromatin organization, parasin I exhibits potent antimicrobial activity at low micromolar concentrations (1–4 µg/mL) against Gram-positive and Gram-negative bacteria and fungi [9] [10]. Its mechanism involves rapid membrane binding via the N-terminal lysine residue, followed by membrane permeabilization through an amphipathic α-helical domain (residues 9–17) [1]. This "membrane-then-intracellular" targeting strategy distinguishes it from buforin II, which translocates without membrane disruption to bind nucleic acids [8].

  • Table 1: Key Histone H2A-Derived Antimicrobial Peptides Across Vertebrates
PeptideSource OrganismLength (aa)Active DomainPrimary Mechanism
Parasin IParasilurus asotus (catfish)19N-terminal (residues 1-19)Membrane permeabilization
Buforin IBufo gargarizans (toad)39N-terminal (residues 1-39)Intracellular nucleic acid binding
HipposinHimantura walga (ray)39N-terminal (residues 1-39)Membrane disruption
Harriottin-3Neoharriotta pinnata (chimaera)21N-terminal (residues 1-21)Unknown

Evolutionary Conservation of Parasin I-Like Peptides in Teleost Fish Species

The evolutionary significance of parasin I is underscored by its conservation across phylogenetically diverse teleost fish. Genomic analyses reveal homologous H2A-derived peptides in at least 15 teleost families, indicating strong selective pressure for retention of this immune pathway. For example:

  • Mangrove whip ray (Himantura walga): Expresses hipposin, a 39-mer peptide cleaved from histone H2A, sharing 72% sequence identity with catfish parasin I and exhibiting broad-spectrum antibacterial activity [2].
  • Sicklefin chimaera (Neoharriotta pinnata): Harbors harriottin-3, a 21-residue peptide with a cationic N-terminus analogous to parasin I [4].
  • Zebrafish (Danio rerio): Expresses parasin I transcripts constitutively from the fertilized oocyte stage, with inducible upregulation upon immune challenge [5].

Phylogenetic studies position parasin I-like peptides within a clade of "emergency" immune effectors rapidly deployable after injury. Sequence alignment shows highest conservation in two regions:

  • N-terminal lysine residue: Essential for initial membrane binding (deletion ablates activity) [1].
  • Amphipathic helix (residues 9–17): Contains alternating basic/hydrophobic residues critical for membrane insertion.
  • Table 2: Sequence Conservation of Parasin I-Like Peptides in Teleosts
SpeciesPeptide NameSequence (N→C)% Identity to Parasin I
Parasilurus asotusParasin IKGRGKQGGKVRAKAKTRSS100%
Himantura walgaHipposinKGRGKGGKARKAKTRSS... (extended C-terminus)72%
Oncorhynchus mykissOncorhyncin IIKAVAAKKSPKKAKKPA...58%
Neoharriotta pinnataHarriottin-3KGRGKGGKARKAKSRSS84%

Injury-Induced Proteolytic Cleavage Mechanisms in Parasilurus asotus Epidermal Mucosa

Parasin I biosynthesis exemplifies a sophisticated post-translational immune activation pathway. In uninjured catfish epidermis, histone H2A resides intracellularly without antimicrobial function. Upon epidermal injury, a cascade initiates:

  • Cathepsin D Activation: Lysosomal aspartic protease cathepsin D is released into the mucosal layer.
  • Proteolytic Cleavage: Cathepsin D cleaves histone H2A at the Leu19-Lys20 bond, liberating the 19-residue N-terminal fragment (parasin I) [3] [9].
  • Structural Refolding: The free peptide adopts an amphipathic β-sheet conformation (11% α-helix, 33% β-sheet, 56% random coil) enabling membrane interaction [3].

Biochemical studies confirm the necessity of the N-terminal lysine: Substitution with arginine preserves activity, while acidic or neutral residues abolish it [1]. The cleavage mechanism is pH-dependent, optimized at pH 4.0–5.0, aligning with the acidic microenvironment of wounded mucosa. This system ensures targeted AMP production only at injury sites, minimizing collateral host cell damage. Evolutionary analysis suggests convergent evolution with buforin I generation in toads, where pepsin (another aspartic protease) performs analogous H2A cleavage in the stomach [8]. The specificity of cathepsin D for histone H2A over other histones highlights substrate co-evolution for immune functions.

Compound Names Mentioned:

  • Parasin I
  • Buforin I
  • Buforin II
  • Hipposin
  • Harriottin-3
  • Oncorhyncin II

Properties

Product Name

Parasin I TFA

Molecular Formula

C₈₂H₁₅₄N₃₄O₂₄.C₂HF₃O₂

Molecular Weight

2114.33

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